molecular formula C18H4F32O2 B6350311 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate CAS No. 886046-97-5

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate

Cat. No. B6350311
CAS RN: 886046-97-5
M. Wt: 860.2 g/mol
InChI Key: QYPSGGGCZLRESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate (PFDoA) is a perfluorinated compound that has been used in a variety of scientific research applications. PFDoA is part of a larger class of compounds known as perfluoroalkyl and polyfluoroalkyl substances (PFAS), which have been used in a variety of industrial and consumer products. PFDoA has been used in research because of its unique properties, such as its high thermal stability, low surface tension, and low volatility. This makes it an ideal compound for a variety of research applications, including drug delivery, bioconjugation, and as a model compound for studying the structure and function of proteins.

Mechanism of Action

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate is a lipophilic compound, meaning it is soluble in lipids and fats. This allows it to easily interact with proteins and membranes. It has been shown to interact with proteins by forming hydrogen bonds, as well as by forming electrostatic interactions. Additionally, this compound has been shown to interact with cell membranes via hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the structure and function of proteins, as well as to interact with cell membranes. Additionally, it has been found to affect the expression of genes involved in lipid metabolism and cell signaling. It has also been shown to affect the growth and development of organisms, as well as to cause oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate in laboratory experiments is its unique properties, such as its high thermal stability, low surface tension, and low volatility. This makes it an ideal compound for a variety of research applications. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the main limitations of using this compound is its potential toxicity, as it has been shown to be toxic to aquatic organisms.

Future Directions

There are a variety of future directions that could be explored with 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate. One potential direction is to further explore its potential toxicity, as well as its effects on organisms. Additionally, further research could be done to explore its effects on gene expression and cell signaling. Additionally, further research could be done to explore its potential applications in drug delivery and bioconjugation. Finally, further research could be done to explore its potential applications in the study of environmental pollutants and their effects on aquatic organisms.

Synthesis Methods

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate is synthesized by a two-step process involving the reaction of perfluorohexane and octanoic acid. In the first step, perfluorohexane is reacted with octanoic acid in the presence of a catalyst to form the desired product, this compound. The second step involves the purification of the product to remove any impurities. The purified product is then ready for use in research applications.

Scientific Research Applications

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate has been used in a variety of scientific research applications due to its unique properties. It has been used as a model compound for studying the structure and function of proteins, as well as for drug delivery and bioconjugation. It has also been used in the study of lipid bilayers and the interaction of proteins with membranes. Additionally, this compound has been used in the study of the effects of environmental pollutants on aquatic organisms.

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H4F32O2/c19-4(20,6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(48,49)50)1-2-52-3(51)5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)47/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPSGGGCZLRESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H4F32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895984
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl pentadecafluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886046-97-5
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl pentadecafluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.